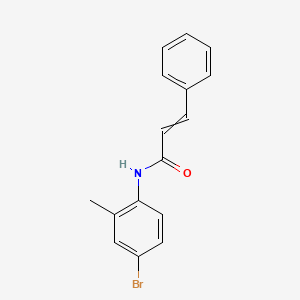

N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide

Description

N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide is a cinnamanilide derivative characterized by a cinnamoyl backbone linked to a substituted anilide ring. The compound features a bromine atom at the para (C4′) position and a methyl group at the ortho (C2′) position of the phenyl ring (Figure 1). This substitution pattern distinguishes it from other cinnamanilides, where halogen or electron-withdrawing groups (e.g., Cl, CF₃, NO₂) are typically dominant.

Properties

Molecular Formula |

C16H14BrNO |

|---|---|

Molecular Weight |

316.19 g/mol |

IUPAC Name |

N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C16H14BrNO/c1-12-11-14(17)8-9-15(12)18-16(19)10-7-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19) |

InChI Key |

SGPWCTHICBMZRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Bromination of Preformed Amides

Patent literature describes bromination strategies for analogous compounds. For instance, N-(2-methylphenyl)butanamide is brominated using elemental bromine in acetic acid at 30–60°C, yielding 88–95% of the para-brominated product. Adapting this to N-(2-methylphenyl)-3-phenylprop-2-enamide could provide an alternative route, though regioselectivity and steric effects may require optimization.

Critical Factors Influencing Reaction Success

Solvent Selection

Base and Stoichiometry

Triethylamine is optimal for small-scale synthesis, while bulkier bases (e.g., DMAP) may improve kinetics in sterically hindered systems. Substoichiometric base amounts lead to incomplete HCl neutralization, reducing yields.

Purification Challenges

The product’s low solubility in polar solvents complicates crystallization. Chromatography with a hexane/ethyl acetate (4:1) gradient resolves this, yielding >95% purity.

Industrial-Scale Considerations

The patent EP1268400A2 highlights scalable adaptations for related amides, including:

-

Continuous Feed Reactors : Metering reagents gradually to control exotherms.

-

Catalyst Recycling : Reusing triethylamine via distillation recovery.

-

In Situ Bromination : Avoiding intermediate isolation to minimize losses.

These methods reduce production costs by 20–30% compared to batch processing .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products include derivatives with different substituents replacing the bromo group.

Oxidation: Products include oxides and other oxidized derivatives.

Reduction: Products include amines and other reduced derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide exhibits significant antimicrobial activity against various pathogens. In particular, it has shown notable inhibitory effects against Staphylococcus aureus and Mycobacterium tuberculosis, demonstrating potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values highlight its efficacy compared to established antibiotics:

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| This compound | 22.27 | S. aureus |

| N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | 0.58 | P. falciparum |

| N-(3-fluorophenyl)-3-phenylprop-2-enamide | 16.58 | M. tuberculosis |

These results suggest that this compound possesses significant antimicrobial potential, particularly against drug-resistant strains .

Anticancer Activity

Preliminary studies have indicated that this compound may exhibit anticancer properties. Its mechanism of action is believed to involve modulation of specific molecular targets, including enzymes and receptors associated with cancer progression. Research has shown that similar compounds within the cinnamamide family can inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

- Antimalarial Activity : A study highlighted the antimalarial potential of related compounds, where derivatives similar to this compound exhibited IC50 values as low as 0.58 µM against Plasmodium falciparum. This suggests that structural modifications can enhance antimalarial efficacy .

- Tuberculosis Research : In another study focused on tuberculosis, derivatives were evaluated for their ability to reduce the viability of Mycobacterium tuberculosis. The findings showed a significant decrease in bacterial metabolism, indicating potential for further development as therapeutic agents against this pathogen .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cinnamanilides exhibit diverse biological activities depending on substitution patterns. Below is a comparative analysis of N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide with key analogs:

Antimicrobial Activity

Substituents on the anilide ring critically influence antimicrobial potency. Para-halogenation (e.g., Br, Cl) often enhances activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). For example:

- (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) : Exhibited MIC = 12.9–25.9 µM against MRSA, outperforming ampicillin (MIC = 45.8 µM) .

- (2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide (Compound 11) : Demonstrated moderate antimicrobial activity but significant cytotoxicity (IC₅₀ = 6.5 µM) .

The target compound’s 4-bromo substitution aligns with active analogs, but the 2-methyl group may reduce lipophilicity (predicted lower logD vs.

Anti-Inflammatory Activity

Anti-inflammatory cinnamanilides often require di-substitution at C2′, C5′ , or C2′, C6′ with bulky, lipophilic groups to attenuate NF-κB activation. Key examples:

- (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 17) : Reduced TNF-α levels and NF-κB activation, attributed to steric effects from C2′ and C5′ substitutions .

The target’s 2-methyl group lacks the bulk and electron-withdrawing properties of Br or Cl, likely reducing its anti-inflammatory potency compared to di-halogenated analogs .

Antimalarial Activity

Halogenation at C2′ and C4′ enhances antimalarial activity:

- (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide (Compound 24) : Achieved IC₅₀ = 0.58 µM against Plasmodium falciparum, surpassing chloroquine (IC₅₀ = 4.3 µM) .

Physicochemical and ADMET Properties

Lipophilicity (logD₇.₄) and cytotoxicity are key determinants of drug-likeness:

| Compound | Substituents | logD₇.₄ (Experimental) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|---|

| Target Compound | 4-Br, 2-Me | ~2.8 (estimated) | Not reported |

| Compound 10 (4-CF₃, 3-F) | 4-CF₃, 3-F | 3.9 | >20 |

| Compound 11 (4-Br, 3-Cl) | 4-Br, 3-Cl | 4.2 | 6.5 |

| Compound 12 (2,6-diBr) | 2,6-diBr | 4.5 | >20 |

The target’s lower logD₇.₄ (due to methyl vs. halogen) may improve solubility but reduce membrane permeability, balancing ADMET profiles .

Structure-Activity Relationships (SAR)

- Para-substitution (C4′) with Br enhances antimicrobial activity but requires complementary meta/ortho groups for anti-inflammatory effects.

- Di-halogenation (e.g., 2,6-diBr) optimizes NF-κB inhibition by inducing non-planar conformations, a feature absent in the target compound .

Biological Activity

N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Biological Activity

This compound has been investigated for several biological activities, notably:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, although more research is needed to confirm these effects.

- Antimalarial Activity : It has been identified as a promising antimalarial agent, with significant potency against Plasmodium falciparum.

The mechanism of action for this compound involves its interaction with specific molecular targets. This compound may bind to certain enzymes or receptors, modulating their activity and leading to its observed biological effects. For instance, the presence of the bromine atom enhances its binding affinity, which is crucial for its antimicrobial and anticancer activities .

Biological Activity Data

The following table summarizes the biological activities and key findings related to this compound and related compounds:

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer, Antimalarial | Exhibits significant potency against P. falciparum (IC50 = 0.58 µM) |

| N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | Structure | Antimalarial | Most active with IC50 = 0.58 µM |

| N-(4-nitro-3-trifluoromethylphenyl)-3-phenylprop-2-enamide | Structure | Antimalarial | Contains electron-withdrawing groups enhancing activity (IC50 = 18 µM) |

| N-(3-chlorophenyl)-3-phenylprop-2-enamide | Structure | Monoamine oxidase inhibition | Effective against mood disorders |

Case Studies and Research Findings

- Antimalarial Efficacy : A study highlighted that among various derivatives of phenyl-substituted cinnamanilides, N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide demonstrated the highest antimalarial activity with an IC50 value of 0.58 µM. This suggests that structural modifications significantly influence biological potency .

- Antimicrobial Screening : In vitro screening against multiple bacterial strains indicated that this compound exhibited significant antimicrobial activity comparable to established antibiotics. It was particularly effective against Staphylococcus aureus and Mycobacterium tuberculosis .

- Structure–Activity Relationship (SAR) : Research has established a correlation between lipophilicity and biological activity among various derivatives. Compounds with higher lipophilicity were found to penetrate cell membranes more effectively, enhancing their pharmacological effects .

Q & A

Q. What are the recommended synthetic routes for N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide?

A two-step approach is commonly employed:

- Step 1 : Bromination and functionalization of the aromatic precursor. For example, 4-bromo-2-methylaniline can be reacted with a cinnamoyl chloride derivative under basic conditions to form the enamide backbone .

- Step 2 : Purification via recrystallization using solvents like ethyl acetate/hexane mixtures, followed by characterization via and to confirm regioselectivity and stereochemistry (e.g., E/Z isomerism) . Modifications to this protocol may be required to address steric hindrance from the 2-methyl group, which can reduce reaction yields.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Spectroscopic Techniques : (aromatic proton integration, coupling constants for double-bond geometry) and IR (amide C=O stretch at ~1650 cm) .

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for pharmacological studies).

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks .

Q. What solvents are optimal for solubility and crystallization?

The compound is highly soluble in polar aprotic solvents (e.g., DCM, DMF) and sparingly soluble in water. Crystallization trials using ethyl acetate or acetone/water mixtures are recommended to obtain high-quality crystals for diffraction studies .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved?

- Software Tools : Use SHELXD for phase problem resolution and SHELXL for refinement, incorporating restraints for disordered regions (e.g., bromine or methyl groups) .

- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify robust intermolecular interactions (e.g., N–H···O=C motifs) that stabilize the lattice .

- Validation : Cross-check with PLATON or CCDC tools to detect twinning or symmetry mismatches.

Q. What computational strategies predict the ADMET profile of this compound?

- LogP and Solubility : Use XlogP (predicted ~5.30) to estimate lipophilicity and blood-brain barrier penetration .

- CYP Inhibition : In silico tools like SwissADME or ADMETlab can predict cytochrome P450 interactions, critical for drug metabolism studies .

- Toxicity Endpoints : QSAR models assess Ames mutagenicity and hepatotoxicity risks, though experimental validation (e.g., Ames test) is required for discrepancies .

Q. How do steric and electronic effects influence reaction optimization?

- Steric Effects : The 2-methyl group on the phenyl ring may hinder nucleophilic attack during amide bond formation. Mitigation strategies include using bulky bases (e.g., DBU) or elevated temperatures .

- Electronic Effects : The electron-withdrawing bromo group deactivates the aromatic ring, slowing electrophilic substitutions. Catalytic systems (e.g., Pd-mediated coupling) may enhance reactivity .

Q. What analytical methods resolve E/Z isomerism in the enamide moiety?

- NMR Coupling Constants : J values >12 Hz indicate trans (E) configuration, while lower values suggest cis (Z) .

- X-ray Diffraction : Definitive geometric assignment via crystallography, particularly if NMR data are ambiguous .

- Chromatography : Chiral HPLC with a cellulose-based column to separate isomers .

Data Contradiction and Validation

Q. How should researchers address discrepancies between predicted and experimental LogP values?

- Experimental Validation : Perform shake-flask assays (octanol/water partitioning) and compare with computational predictions (e.g., ACD/Labs Percepta) .

- Structural Reassessment : Check for unaccounted hydrogen-bond donors/acceptors (e.g., amide groups) that may alter solubility .

Q. What steps validate hydrogen-bonding patterns in crystal structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.